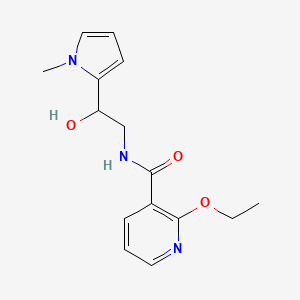
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide, also known as EP167, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Thermally-Controlled Chemoselective Reduction
The chemoselective reduction of pyrrolopyridine derivatives, such as those related to nicotinamide, can lead to various products depending on the reaction conditions. This process is significant in synthetic chemistry for creating complex molecules with potential applications in pharmaceuticals and materials science (Goto, Saito, & Sato, 1987).
Corrosion Inhibition
N-methylnicotinamide and its derivatives exhibit corrosion inhibition properties on mild steel in acidic conditions. This application is crucial in industrial chemistry for preventing metal degradation, extending the lifespan of machinery and infrastructure (Chakravarthy, Mohana, & Kumar, 2014).
Biological Activity and Metabolism
Nicotinamide derivatives are active against pellagra and are metabolized in the mammalian body, indicating their importance in nutrition and therapeutic applications. Understanding the metabolism of these compounds can lead to better pharmaceuticals and treatments for vitamin deficiencies (Ellinger, Fraenkel, & Abdel Kader, 1947).
Crystal Structure Analysis
Studying the crystal structures of nicotinamide derivatives provides insights into their chemical properties and potential applications in designing more effective drugs and materials. Such analyses can reveal how minor modifications in molecular structure can lead to significant changes in physical and chemical properties (Cobo, Glidewell, Low, & Orozco, 2008).
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-21-15-11(6-4-8-16-15)14(20)17-10-13(19)12-7-5-9-18(12)2/h4-9,13,19H,3,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJGBGXINASDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
![3-ethyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2877349.png)
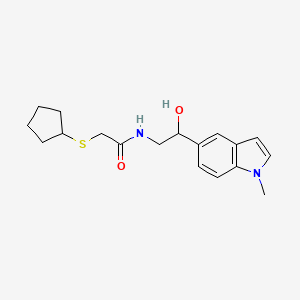
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
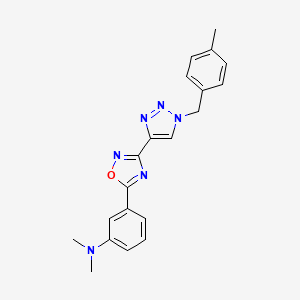
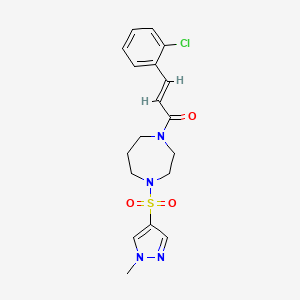
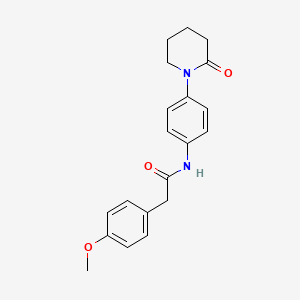
![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)
![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)

![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)


